Ethyl 5-methyl-2-{[(4-methylphenoxy)acetyl]amino}-1,3-thiazole-4-carboxylate
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Overview
Description
Ethyl 5-methyl-2-{[(4-methylphenoxy)acetyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.
Preparation Methods
The synthesis of Ethyl 5-methyl-2-{[(4-methylphenoxy)acetyl]amino}-1,3-thiazole-4-carboxylate typically involves multiple steps. One common synthetic route includes the reaction of ethyl 2-aminothiazole-4-carboxylate with 4-methylphenoxyacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Ethyl 5-methyl-2-{[(4-methylphenoxy)acetyl]amino}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 5-methyl-2-{[(4-methylphenoxy)acetyl]amino}-1,3-thiazole-4-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 5-methyl-2-{[(4-methylphenoxy)acetyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors in biological systems, leading to the activation or inhibition of various biochemical pathways . This compound may also interfere with the synthesis of nucleic acids and proteins, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Ethyl 5-methyl-2-{[(4-methylphenoxy)acetyl]amino}-1,3-thiazole-4-carboxylate can be compared with other thiazole derivatives, such as:
- Ethyl 4-methyl-2-([[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl]amino)-1,3-thiazole-5-carboxylate
- Ethyl 5-methyl-2-(((1-naphthyloxy)acetyl)amino)-1,3-thiazole-4-carboxylate
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and biological activities.
Properties
Molecular Formula |
C16H18N2O4S |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
ethyl 5-methyl-2-[[2-(4-methylphenoxy)acetyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C16H18N2O4S/c1-4-21-15(20)14-11(3)23-16(18-14)17-13(19)9-22-12-7-5-10(2)6-8-12/h5-8H,4,9H2,1-3H3,(H,17,18,19) |
InChI Key |
MHLGIIUPRGOLTN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)NC(=O)COC2=CC=C(C=C2)C)C |
Origin of Product |
United States |
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